

# Milademetan tosylate hydrate solubility DMSO

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## Compound Focus: Milademetan tosylate hydrate

CAS No.: 2095625-97-9

Cat. No.: S548214

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## Physicochemical Properties & Solubility

The table below outlines the core identifiers and solubility data for **Milademetan tosylate hydrate**.

| Property           | Value                          |
|--------------------|--------------------------------|
| CAS Number         | 2095625-97-9 [1]               |
| Molecular Formula  | $C_{37}H_{44}Cl_2FN_5O_8S$ [1] |
| Molecular Weight   | 808.74 g/mol [1]               |
| Solubility in DMSO | ~200 mg/mL (247.30 mM) [1]     |
| Purity             | ≥98% [1]                       |
| Form               | Solid Powder [1]               |

## Biological Activity & Assay Data

Milademetan is a potent, selective, and orally active MDM2 inhibitor. The table below summarizes its key experimental findings.

| Aspect                     | Findings                                                                                                                                                                                                                                    |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Mechanism of Action</b> | Binds to MDM2, preventing its interaction with p53. This inhibits p53 degradation, restoring its tumor-suppressor function and leading to cell cycle arrest and apoptosis [2] [3].                                                          |
| <b>In Vitro Activity</b>   | Inhibits viability of neuroblastoma cells (wild-type TP53) in a dose- and time-dependent manner. Reported IC50 values after 72h treatment range from <b>17.7 nM to 52.63 nM</b> across various cell lines (e.g., SK-N-SH, SH-SY5Y) [2] [3]. |
| <b>In Vivo Efficacy</b>    | Oral administration (50 mg/kg) in mouse xenograft models delays tumor growth and improves survival [2] [3].                                                                                                                                 |

## Experimental Protocols for In Vitro Assays

For cell-based assays, preparing a stock solution in DMSO is the common first step. Below is a generalized protocol based on the search results.

- **Stock Solution Preparation:** Dissolve **Milademetan tosylate hydrate** in DMSO to a concentration of **10-16.7 mM** [2] [3]. This stock can be aliquoted and stored at -20°C or -80°C.
- **Cell Viability Assay (Example):**
  - **Cell Lines:** Use cancer cell lines harboring wild-type TP53, such as SK-N-SH or SH-SY5Y [2] [3].
  - **Dosing:** Treat cells with a concentration range of **0-2000 nM** of Milademetan [2] [3].
  - **Incubation:** Incubate for **24 to 72 hours** to observe time-dependent effects [2] [3].
  - **Analysis:** Measure cell viability using standard assays (e.g., MTT). Calculate IC50 values from the dose-response data [2] [3].

## Critical Consideration: DMSO Solvent Effects

While DMSO is indispensable for solubilizing compounds like Milademetan, the search results highlight that it is not biologically inert and can significantly influence experimental outcomes.

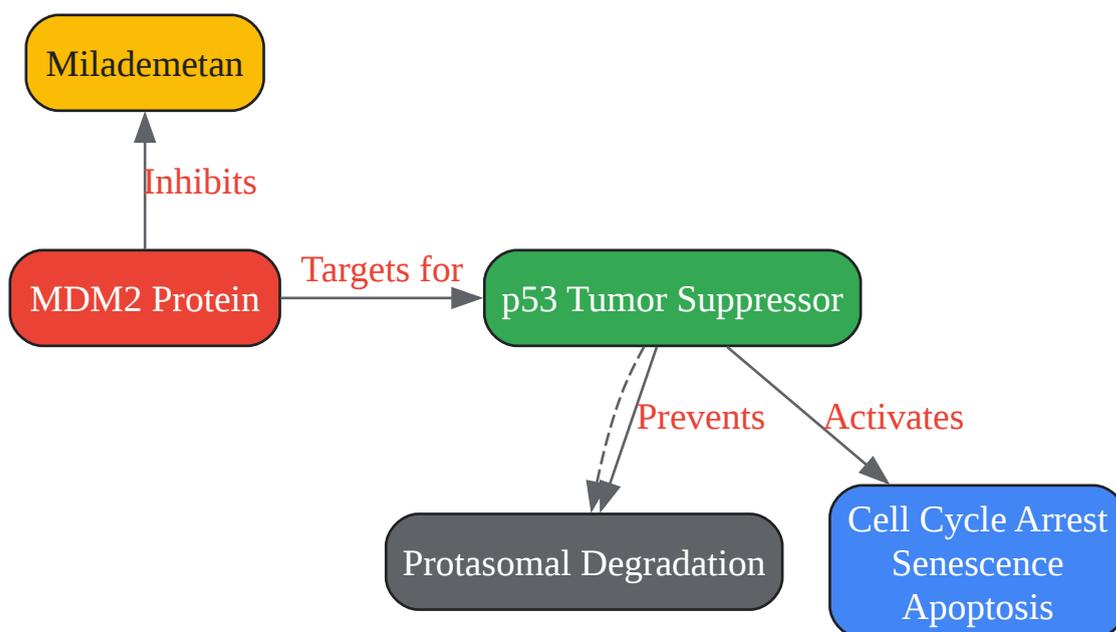
- **Concentration Matters:** Even ultra-low concentrations (0.0008% - 0.004% v/v) can cause broad, heterogeneous, and cell-line-specific changes in the expression and activation levels of signaling proteins [4].

- **Large-Scale Molecular Changes:** A study exposing 3D microtissues to 0.1% DMSO detected drastic changes in the transcriptome (thousands of differentially expressed genes), large-scale deregulation of microRNAs, and alterations in the DNA methylation landscape [5].
- **Protein Interaction:** DMSO can bind to proteins with low affinity, which may potentially interfere with ligand-binding studies, though it does not always induce major conformational changes [6].

**Recommendation for Researchers:** It is critical to use the lowest possible concentration of DMSO that maintains the compound in solution. The DMSO concentration in your final experimental treatment should never exceed 0.1% v/v, and vehicle control groups must be meticulously included to account for any solvent-induced effects [4] [5].

## Signaling Pathway Diagram

The following diagram illustrates the core mechanism of action of Milademetan, focusing on the p53 signaling pathway restoration.



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*core mechanism of Milademetan.*

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## References

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